4-Methoxyphenyl 4-bromobenzoate

Description

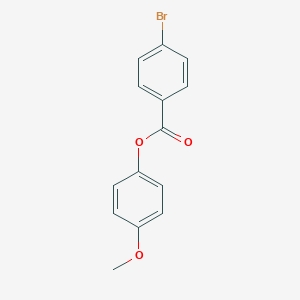

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11BrO3 |

|---|---|

Molecular Weight |

307.14 g/mol |

IUPAC Name |

(4-methoxyphenyl) 4-bromobenzoate |

InChI |

InChI=1S/C14H11BrO3/c1-17-12-6-8-13(9-7-12)18-14(16)10-2-4-11(15)5-3-10/h2-9H,1H3 |

InChI Key |

XMNSZHBDFFBMBT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Esterification Approaches for 4-Methoxyphenyl (B3050149) 4-bromobenzoate (B14158574)

Direct esterification, a fundamental transformation in organic chemistry, provides a straightforward route to 4-Methoxyphenyl 4-bromobenzoate. This typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.net Other methods, such as the Steglich and Mitsunobu reactions, offer alternative pathways with distinct advantages under specific conditions.

Condensation Reactions of 4-Bromobenzoic Acid and 4-Methoxyphenol (B1676288)

The most common direct esterification method for synthesizing this compound is the Fischer esterification, which involves the condensation of 4-bromobenzoic acid and 4-methoxyphenol. researchgate.net This reversible reaction is typically catalyzed by a strong acid and often requires conditions that favor the formation of the ester product. acs.org To achieve a high yield of the desired ester, the equilibrium of the reaction must be shifted towards the products. This can be accomplished by using a large excess of one of the reactants or by removing the water formed during the reaction, for instance, through azeotropic distillation. researchgate.netacs.org

Alternative direct methods include the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is advantageous as it can be performed under mild, non-acidic conditions. orgsyn.org The Mitsunobu reaction offers another route, employing a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD) to activate the alcohol for nucleophilic attack by the carboxylic acid. organic-chemistry.org This reaction generally proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, a feature that is not relevant for the synthesis of this compound but is a key characteristic of the reaction. organic-chemistry.org

The efficiency of the synthesis of this compound via direct esterification is highly dependent on the careful optimization of reaction parameters such as the choice of catalyst, solvent, and reaction temperature.

Catalysts: A variety of Brønsted and Lewis acids can catalyze the Fischer esterification. orgsyn.org Common choices include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). orgsyn.org The catalyst protonates the carbonyl group of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. researchgate.net In the context of synthesizing esters from substituted benzoic acids, the nature of the catalyst can significantly influence the reaction rate and yield. For instance, some modern heterogeneous catalysts, such as graphene oxide and certain metal-organic frameworks (MOFs), have been shown to be effective and reusable, offering a more environmentally friendly approach. orgsyn.orgnih.gov

Solvents: The choice of solvent can impact the reaction equilibrium and rate. Often, an excess of the alcohol reactant (4-methoxyphenol in this case, if it were a liquid) can serve as the solvent, driving the equilibrium towards the product side. acs.org However, in the case of a solid alcohol like 4-methoxyphenol, an inert solvent is typically used. Solvents like toluene (B28343) can facilitate the removal of water through azeotropic distillation using a Dean-Stark apparatus, thereby increasing the ester yield. orgsyn.org In greener approaches, solvents like acetonitrile (B52724) have been explored for esterification reactions, offering a less hazardous alternative to traditional chlorinated or amide solvents. nih.govresearchgate.net

Temperature: The reaction temperature plays a crucial role in the rate of esterification. Generally, higher temperatures increase the reaction rate. However, since the reaction is reversible, excessively high temperatures can also favor the reverse hydrolysis reaction if water is not effectively removed. researchgate.net For Fischer esterifications, reactions are often carried out at the reflux temperature of the solvent to ensure a reasonable reaction rate. researchgate.net

The following table illustrates the typical effects of varying reaction conditions on the yield of aryl esters, based on findings from studies on similar esterification reactions.

Table 1: Optimization of Reaction Conditions for Aryl Ester Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | H₂SO₄ (catalytic) | Toluene | 110 (Reflux) | High |

| 2 | p-TsOH | Dichloromethane | 40 (Reflux) | Moderate |

| 3 | DCC/DMAP | Acetonitrile | Room Temperature | High |

| 4 | Zr(Cp)₂(CF₃SO₃)₂·THF | Benzotrifluoride | 80 | Moderate |

| 5 | Graphene Oxide | None (Solvent-free) | 120 | Good |

| 6 | UiO-66-NH₂ | Hexane (B92381) | 100 | Good |

This table is a representation based on literature for similar esterification reactions and is intended to illustrate general trends. acs.orgorgsyn.orgorgsyn.orgnih.govnih.govnih.gov

The mechanism of Fischer esterification involves a series of proton transfer and nucleophilic acyl substitution steps, all of which are reversible. acs.orgorgsyn.org

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of 4-bromobenzoic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon. acs.org

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 4-methoxyphenol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. acs.org

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water). orgsyn.org

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, simultaneously expelling a molecule of water. This results in a protonated ester. orgsyn.org

Deprotonation: A base in the reaction mixture, typically the conjugate base of the acid catalyst or another molecule of the alcohol, removes the proton from the carbonyl oxygen to yield the final ester, this compound, and regenerate the acid catalyst. acs.org

Advanced Purification Techniques

Following the synthesis, the crude product mixture, which may contain unreacted starting materials, the catalyst, and byproducts, must be purified to isolate this compound.

Column chromatography is a widely used technique for the purification of organic compounds. nih.govrroij.com The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it. nih.gov For the purification of this compound, silica (B1680970) gel is a common choice for the stationary phase due to its polarity. nih.gov

The selection of the mobile phase, or eluent, is critical for achieving good separation. nih.gov A solvent system is chosen so that the desired compound has a retention factor (Rf) of approximately 0.2-0.4 on a thin-layer chromatography (TLC) plate, which is used for preliminary analysis. silicycle.com For aryl benzoates, which are moderately polar, a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly employed. mnstate.edu By gradually increasing the polarity of the eluent (a gradient elution), the components of the mixture can be selectively eluted from the column. reddit.com Less polar impurities will elute first, followed by the desired ester, and then any more polar impurities or unreacted starting materials. nih.gov A typical eluent system for a compound like this compound would be a gradient of ethyl acetate in hexane. mnstate.edu

Recrystallization is a powerful technique for purifying solid organic compounds. mt.com The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. mt.com An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. mt.com

For the purification of this compound, a suitable solvent would need to be determined experimentally. Common solvents for recrystallizing aromatic esters include ethanol, methanol (B129727), ethyl acetate, or mixtures such as ethanol/water or hexane/ethyl acetate. The process involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. mt.com As the solution is allowed to cool slowly, the solubility of the ester decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor. mt.com The pure crystals are then collected by filtration. nih.gov For example, a related compound, 4-bromobenzoic acid, has been successfully recrystallized from a mixture of methanol and water. nih.gov

Comparative Synthetic Strategies with Related Aryl Bromobenzoates

The synthesis of this compound and its analogs, such as 4-methylphenyl 4-bromobenzoate, typically involves the formation of an ester linkage between a phenol (B47542) and a benzoyl derivative. A common and effective method for this transformation is the reaction of a phenol with an acyl halide, specifically a bromobenzoyl chloride.

Utilization of Acyl Halides (e.g., 4-Bromobenzoyl Chloride)

The use of 4-bromobenzoyl chloride is a cornerstone in the synthesis of this compound and related esters. This acyl halide is readily prepared from 4-bromobenzoic acid through reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 4-bromobenzoyl chloride is a highly reactive electrophile, primed for reaction with nucleophiles such as the hydroxyl group of 4-methoxyphenol.

A widely employed method for this esterification is the Schotten-Baumann reaction. byjus.comwikipedia.org This procedure involves the reaction of the acyl chloride with the alcohol (in this case, 4-methoxyphenol) in the presence of an aqueous base, such as sodium hydroxide, or an organic base like pyridine. byjus.com The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. byjus.com This method is advantageous for its operational simplicity and generally good yields.

For instance, the synthesis of the related compound, 4-methylphenyl 4-bromobenzoate, has been achieved by reacting 4-bromobenzoyl chloride with 4-methylphenol in acetonitrile, followed by the addition of triethylamine (B128534) as a base.

Role of Lewis Acid Catalysis in Esterification

Lewis acids play a crucial role in promoting esterification reactions, particularly in Friedel-Crafts acylation, which can be adapted for ester synthesis. youtube.com In the context of synthesizing aryl esters, a Lewis acid can activate the acyl halide, rendering its carbonyl carbon even more electrophilic and susceptible to nucleophilic attack by the phenol. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). tamu.edustackexchange.com

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acyl halide, which polarizes the carbon-chlorine bond and generates a highly reactive acylium ion or a potent acyl-Lewis acid complex. youtube.com This electrophilic species is then readily attacked by the electron-rich aromatic ring of the phenol or its hydroxyl group. While highly effective, the use of strong Lewis acids like AlCl₃ with substrates containing sensitive functional groups, such as methoxy (B1213986) groups, requires careful consideration, as they can sometimes lead to undesired side reactions like demethylation. stackexchange.com Milder Lewis acids or alternative catalytic systems are therefore sometimes preferred for substituted phenols. stackexchange.com

Derivatization and Functionalization Reactions

The structure of this compound offers two primary sites for further chemical modification: the bromine atom on one phenyl ring and the electron-rich methoxy-substituted phenyl ring.

Nucleophilic Substitution Chemistry of the Bromine Atom

The bromine atom on the 4-bromobenzoate moiety is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution and cross-coupling reactions.

Amines: The carbon-bromine bond can be transformed into a carbon-nitrogen bond through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This powerful reaction allows for the coupling of aryl bromides with a vast range of primary and secondary amines, including both aliphatic and aromatic amines. wikipedia.orgacs.orgnih.gov By selecting the appropriate palladium catalyst, phosphine ligand, and base, a diverse library of N-aryl compounds can be synthesized from this compound. libretexts.org This methodology is of significant importance in the synthesis of pharmaceuticals and functional materials. wikipedia.orgnih.gov

Thiols: Similarly, the bromine atom can be displaced by sulfur nucleophiles to form thioethers. This can be achieved through palladium- or copper-catalyzed cross-coupling reactions with a variety of thiols. Recent advancements have also demonstrated efficient gold-catalyzed C-S cross-coupling of aryl iodides with silver-based thionucleophiles, a strategy that could potentially be adapted for aryl bromides. nih.gov The resulting aryl thioethers are valuable intermediates in organic synthesis.

Beyond simple thiols, other sulfur-containing nucleophiles can be employed. For instance, the reaction of aryl halides with thioureas can lead to the formation of aryl thiols or their derivatives. nih.gov

Another important reaction involving the bromine atom is the Sonogashira coupling, a palladium/copper co-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.orgorganic-chemistry.orgucsb.edu This reaction would allow for the introduction of an alkynyl group onto the brominated ring of this compound, opening up further avenues for functionalization.

Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring

The methoxy group on the other phenyl ring is a strong activating group, directing electrophilic aromatic substitution (EAS) to the ortho and para positions relative to itself. wisc.edursc.orglibretexts.org Given that the para position is occupied by the ester linkage, electrophilic attack is anticipated to occur predominantly at the ortho positions.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. tamu.eduwisc.eduresearchgate.net The acylation of the methoxy-substituted ring of this compound would be expected to yield a ketone derivative. The reaction conditions, particularly the choice of Lewis acid, would need to be carefully controlled to avoid potential side reactions on the ester group or demethylation of the methoxy group. stackexchange.com

Nitration: The introduction of a nitro group onto the activated ring can be achieved using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. rsc.orgrsc.orgacs.org The nitro group is a versatile functional group that can be further transformed, for example, by reduction to an amino group. The nitration of substituted anisoles has been studied, and the reaction conditions can be tuned to control the degree of nitration. rsc.orgacs.org

Reactivity of the Ester Carbonyl Group (e.g., Reduction)

The ester functional group in this compound is a key site for chemical modification. One of the fundamental reactions of esters is their reduction to primary alcohols. This transformation typically requires strong hydride-donating reagents, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orglibretexts.org

The most common and effective reagent for the reduction of esters to primary alcohols is Lithium Aluminum Hydride (LiAlH₄). byjus.comlibretexts.org The reaction proceeds via a two-step mechanism. First, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. chemistrysteps.comorgosolver.com This intermediate then collapses, eliminating the 4-methoxyphenoxide leaving group to form an aldehyde (4-bromobenzaldehyde). The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to yield the corresponding primary alcohol, (4-bromophenyl)methanol, after an acidic workup. chemistrysteps.comyoutube.com

Other reducing agents can also be employed, each with varying reactivity and selectivity. commonorganicchemistry.com Borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂), for instance, can reduce aromatic esters, though it may require longer reaction times compared to aliphatic esters. commonorganicchemistry.com Diisobutylaluminum Hydride (DIBAL-H) is another powerful reducing agent that offers greater selectivity than LiAlH₄ in some applications. commonorganicchemistry.com

Table 1: Comparison of Common Reducing Agents for Ester Reduction

| Reducing Agent | Abbreviation | Reactivity with Esters | Typical Solvent | Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | High (reduces to primary alcohols) | Anhydrous ethers (e.g., Diethyl ether, THF) | Very powerful, non-selective, reacts violently with protic solvents. byjus.comlibretexts.org |

| Sodium Borohydride | NaBH₄ | Generally unreactive | Protic solvents (e.g., Methanol, Ethanol) | Not strong enough to reduce esters but reduces aldehydes and ketones. libretexts.org |

| Diisobutylaluminum Hydride | DIBAL-H | High (can be selective) | Hydrocarbon solvents (e.g., Toluene, Hexane) | Can selectively reduce esters to aldehydes at low temperatures. commonorganicchemistry.com |

| Borane-Dimethyl Sulfide | BH₃-SMe₂ | Moderate (reduces to primary alcohols) | Tetrahydrofuran (THF) | Aromatic esters may require longer reaction times than aliphatic ones. commonorganicchemistry.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The aryl bromide moiety of this compound is a versatile handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the synthesis of biaryl compounds by coupling an organohalide with an organoboron species. youtube.comyoutube.com In this case, the C-Br bond of the 4-bromobenzoate unit can be selectively activated to couple with a variety of aryl or vinyl boronic acids or their esters. researchgate.netnih.gov

This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and environmental compatibility of the boronic acid reagents. youtube.com A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a suitable solvent. youtube.comyoutube.com

Mechanisms of Carbon-Carbon Bond Formation

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three main steps, starting with a Palladium(0) species: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the this compound. This step breaks the C-Br bond and oxidizes the palladium from Pd(0) to a Pd(II) species, forming a new organopalladium complex. youtube.com

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base, forming a more nucleophilic borate (B1201080) complex. This complex then reacts with the Pd(II) intermediate. The organic group from the boron atom is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. youtube.comyoutube.com

Reductive Elimination: In the final step, the two organic groups (the original 4-benzoyl group and the newly transferred aryl group) on the palladium center couple to form a new carbon-carbon bond. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle, and releases the final biaryl product. youtube.com

The stereochemistry of the coupling partners is generally retained throughout the reaction sequence.

Catalytic Systems for Aryl Halide Activation

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalytic system, which primarily consists of a palladium source and, typically, a ligand. While aryl bromides are generally more reactive than aryl chlorides, efficient activation is still crucial for high yields. researchgate.net

Ligand-Supported Palladium Catalysts: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. Electron-rich and sterically bulky phosphine ligands often enhance the rates of both oxidative addition and reductive elimination, leading to more efficient catalysis. acs.org Examples include triarylphosphines like triphenylphosphine (B44618) (PPh₃) and more specialized biarylphosphines such as o-(dicyclohexylphosphino)biphenyl. acs.org These ligands help prevent catalyst decomposition and can enable reactions at lower catalyst loadings and temperatures. acs.orgacs.org

Ligandless Palladium Catalysts: In some cases, the Suzuki-Miyaura reaction can be performed using "ligandless" palladium sources, such as palladium acetate (Pd(OAc)₂) or palladium on carbon (Pd/C). researchgate.netresearchgate.net While termed ligandless, it is believed that the solvent, substrate, or other species in the reaction mixture may act as weak ligands. Heterogeneous catalysts like Pd/C are advantageous due to their ease of separation from the reaction mixture by simple filtration, which simplifies purification and allows for catalyst recycling. researchgate.netresearchgate.net Aqueous conditions have been developed that utilize ligandless Pd/C to effectively couple aryl chlorides and bromides. researchgate.netnih.gov

Table 2: Examples of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst System | Palladium Source | Ligand | Typical Conditions | Key Features |

|---|---|---|---|---|

| Homogeneous (Ligand-Supported) | Pd(OAc)₂, Pd₂(dba)₃ | Triphenylphosphine (PPh₃), Biarylphosphines (e.g., JohnPhos) | Organic solvent (Toluene, THF), Base (Na₂CO₃, Cs₂CO₃), 40-110 °C | High activity, broad substrate scope, tunable reactivity via ligand design. youtube.comacs.org |

| Heterogeneous (Ligandless) | Pd/C | None | Aqueous or organic solvent, Base (K₂CO₃), 80-100 °C | Easy catalyst separation and recycling, environmentally friendly. researchgate.net |

| Homogeneous (Ligandless) | Pd(OAc)₂ | None | Water, with phase-transfer agent (e.g., TBAB), Base (Na₂CO₃) | Avoids costly and often toxic phosphine ligands. nih.gov |

Radical Pathway Investigations in Decarboxylative Halogenation Analogues

While this compound contains an ester, investigating radical pathways in its structural analogues, such as aromatic carboxylic acids, provides insight into alternative bond-breaking and bond-forming strategies. Decarboxylative halogenation is a reaction that converts a carboxylic acid into an organic halide by replacing the carboxyl group, a process that can proceed through radical intermediates. nih.govacs.org

A classic example of a radical decarboxylation is the Barton decarboxylation . wikipedia.orgjk-sci.com In this reaction, a carboxylic acid is first converted into a thiohydroxamate ester, commonly known as a Barton ester. jk-sci.comunifei.edu.br The mechanism proceeds as follows:

Initiation: The reaction is initiated by heat or light, often with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN), which generates a radical. wikipedia.org

Radical Propagation: A radical (e.g., a tributylstannyl radical from tributyltin hydride) attacks the sulfur atom of the Barton ester. wikipedia.org

Homolytic Cleavage: This leads to the homolytic cleavage of the weak N-O bond, forming a pyridylthiyl radical and an acyloxy radical (R-COO•). unifei.edu.br

Decarboxylation: The acyloxy radical rapidly loses carbon dioxide to form an aryl radical (Ar•). wikipedia.org The formation of the aryl radical from an aromatic acyloxy radical can be less efficient than for aliphatic counterparts and may require forcing conditions. nih.gov

Halogen Atom Transfer: The newly formed aryl radical can then be trapped by a halogen atom source (e.g., bromotrichloromethane (B165885) or N-bromosuccinimide) to yield the corresponding aryl halide. osti.gov

This radical-based transformation provides a conceptual framework for how the 4-bromobenzoate structure might behave under different conditions. Although the starting material is an ester and not a carboxylic acid, analogous radical reactions starting from related precursors highlight the potential to generate aryl radicals from the benzoyl moiety, which could then be functionalized in various ways. osti.govprinceton.edu

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of 4-Methoxyphenyl (B3050149) 4-bromobenzoate (B14158574) provides information about the different types of protons and their immediate electronic environment. The signals are observed as chemical shifts (δ) in parts per million (ppm) relative to a standard, and their splitting patterns (coupling) reveal the number of neighboring protons.

In a typical ¹H NMR spectrum of 4-Methoxyphenyl 4-bromobenzoate, the aromatic protons of the 4-bromobenzoate moiety appear as two doublets. The protons ortho to the carbonyl group are generally found further downfield due to the electron-withdrawing effect of the carbonyl. The protons on the 4-methoxyphenyl ring also present as two doublets. The methoxy (B1213986) group (-OCH₃) gives rise to a characteristic singlet.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Protons on 4-bromobenzoate ring | 7.99 - 7.57 | m | |

| Protons on 4-methoxyphenyl ring | 6.95 | t | J = 6.0 |

| Methoxy protons (-OCH₃) | 3.87 | s |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength. The table presents typical values. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the ester group is typically observed at the lowest field (highest ppm value). The aromatic carbons show signals in the intermediate region, with their exact shifts influenced by the substituents (bromo and methoxy groups). The carbon of the methoxy group appears at the highest field (lowest ppm value).

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | 163.95 |

| Aromatic Carbons | 114.06 - 133.27 |

| Methoxy Carbon (-OCH₃) | 55.51 |

Note: The specific chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength. The table presents typical values. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule. scielo.brwisc.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent aromatic protons on both the 4-bromobenzoate and 4-methoxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for definitively assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is typically observed for the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester and the ether linkage also produce distinct bands. The aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching vibration, can also be identified.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1710 | Strong |

| Aromatic C=C Stretch | ~1604, ~1442 | Medium to Weak |

| C-O Stretch (Ester and Ether) | ~1249 - ~1099 | Strong |

| C-H Stretch (Aromatic) | ~3062 | Medium to Weak |

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution). scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uzh.chmlsu.ac.in The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the aromatic rings. uzh.ch The conjugation of the phenyl rings with the carbonyl group of the ester influences the position and intensity of these absorption maxima (λmax). The presence of the methoxy and bromo substituents can also cause shifts in the absorption bands.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensities.

The fragmentation of the molecular ion can lead to the formation of several characteristic fragment ions. Common fragmentation pathways include the cleavage of the ester bond, leading to the formation of acylium ions corresponding to the 4-bromobenzoyl and 4-methoxyphenoxy moieties.

Crystallographic Analysis and Supramolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction is a powerful analytical method that provides detailed information about the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal, it is possible to determine the precise coordinates of each atom within the unit cell, bond lengths, bond angles, and torsion angles. This information is crucial for a comprehensive understanding of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

The solid-state conformation of an organic molecule is often a low-energy state that is influenced by both intramolecular and intermolecular forces. For esters of aromatic acids and phenols, the conformation is largely defined by the relative orientation of the two aromatic rings.

| Compound | Dihedral Angle Between Aromatic Rings |

| 4-Methylphenyl 4-bromobenzoate (B14158574) | 54.43 (7)° |

| 4-Methoxyphenyl (B3050149) 4-bromobenzoate | Expected to be similar |

The arrangement of molecules within a crystal, known as crystal packing, is determined by the drive to achieve the most thermodynamically stable structure. This is accomplished through a combination of close packing and the formation of stabilizing intermolecular interactions. In the case of 4-Methylphenyl 4-bromobenzoate, the molecules are organized into supramolecular layers. A similar layered arrangement would be a reasonable prediction for the crystal packing of 4-Methoxyphenyl 4-bromobenzoate, influenced by the specific intermolecular interactions it can form.

Weak C-H···O hydrogen bonds are expected to be significant in the crystal structure of this compound. In these interactions, a carbon-bound hydrogen atom acts as a hydrogen bond donor, and an oxygen atom, likely from the carbonyl group of the ester or the methoxy (B1213986) group, acts as an acceptor. In the crystal structure of 4-Methylphenyl 4-bromobenzoate, weak C—H⋯O interactions are responsible for linking the molecules into supramolecular layers. It is highly probable that similar C-H···O networks would be observed in this compound, contributing significantly to its crystal packing.

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| C-H···O Hydrogen Bond | Aromatic/Methyl C-H | Carbonyl/Methoxy Oxygen | Formation of supramolecular networks |

Halogen bonding is a directional non-covalent interaction involving a halogen atom. In the context of this compound, the bromine atom can participate in halogen-halogen interactions, specifically Br···Br contacts. For 4-Methylphenyl 4-bromobenzoate, Br···Br contacts with a distance of 3.6328 (5) Å have been observed, which connect the supramolecular layers. This distance is shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å), indicating a significant attractive interaction. It is therefore highly likely that Br···Br contacts would also be a key feature in the crystal packing of this compound, playing a role in the three-dimensional organization of the molecules.

| Interaction Type | Atoms Involved | Distance (in 4-Methylphenyl 4-bromobenzoate) | Significance |

| Halogen-Halogen | Br···Br | 3.6328 (5) Å | Links supramolecular layers |

Identification and Characterization of Intermolecular Interactions

Weak Supramolecular Synthons

Supramolecular synthons are structural units within a crystal that are formed by intermolecular interactions. In the case of halogenated benzoates, weak and highly directional non-covalent interactions play a critical role in defining the crystal lattice.

For the analogue 4-Methylphenyl 4-bromobenzoate, two primary weak supramolecular synthons are identified:

C—H⋯O Interactions: These weak hydrogen bonds link individual molecules into layers within the crystal structure. nih.gov

Br⋯Br Contacts: These halogen bonds connect the aforementioned layers along a different crystallographic axis. The observed Br⋯Br contact distance is 3.6328 (5) Å, which is shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. nih.gov

Similarly, in the structure of 4-Nitrophenyl 4-bromobenzoate, weak C—H⋯O hydrogen bonds and Br⋯O contacts [3.140 (4) Å] are responsible for linking molecules into chains. nih.gov These examples underscore the importance of weak synthons in directing the assembly of molecules in the solid state.

Polymorphism and Anisotropic Crystal Behavior

Polymorphism, the ability of a compound to exist in more than one crystal form, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and mechanical behavior. For example, three conformational polymorphs of N-(4'-methoxyphenyl)-3-bromothiobenzamide have been identified, with the most stable form being the one that allows for more numerous and stronger intermolecular interactions due to its relative planarity. nih.gov The compound 4-bromophenyl 4-bromobenzoate is also known to exhibit at least three polymorphs, which display varied mechanical properties described as elastic, brittle, and plastic. rsc.org However, the identity of one of these forms has been questioned and re-identified as a co-crystal. rug.nl

Anisotropic behavior refers to the directional dependence of a crystal's properties. In molecular crystals, this arises from the specific, non-uniform arrangement of molecules. The layered structure created by C—H⋯O interactions and the directional nature of halogen bonds in compounds like 4-Methylphenyl 4-bromobenzoate suggest that its mechanical and optical properties would likely differ depending on the crystallographic direction measured. nih.govaps.org

Crystal Engineering Principles Applied to Halogenated Benzoates

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. rsc.org Halogen bonds are a powerful and increasingly utilized tool in this field due to their strength, directionality, and predictability. nih.gov

The halogen bond is an attractive interaction where an electrophilic region on a halogen atom (known as a σ-hole) interacts with a nucleophile, such as a lone pair on an oxygen or nitrogen atom, or even another halogen. nih.govnih.gov In halogenated benzoates, these interactions can be strategically employed to guide the assembly of molecules into desired architectures, such as layers, chains, or more complex networks. rsc.org The study of different halogenated benzoates demonstrates that interactions like Br⋯O and Br⋯Br contacts are recurring motifs that can be used to build robust supramolecular structures. nih.govnih.gov The ability to tune these interactions by changing the halogen or other substituents on the aromatic rings offers a pathway to systematically modify the resulting crystal structures and their properties. nih.gov

Influence of Substituents on Crystal Structure and Supramolecular Assembly

Substituents on the aromatic rings of benzoate (B1203000) esters have a profound influence on their molecular conformation and crystal packing. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the strength and nature of intermolecular interactions. acs.org

Electronic Effects: Electron-withdrawing groups, such as a nitro group, can enhance the electrophilic character of a halogen atom's σ-hole, strengthening its potential to form halogen bonds. Conversely, electron-donating groups can have the opposite effect. rsc.orgacs.org This principle is crucial for designing specific supramolecular synthons.

Steric Effects: The size and position of substituents dictate the possible conformations and packing arrangements. In many aryl benzoates, the dihedral angle between the two rings is a key conformational feature. For instance, the dihedral angle in 4-Methylphenyl 4-methylbenzoate is 60.17 (7)°, while in 4-Methoxyphenyl benzoate it is 56.42 (3)°. researchgate.net In 4-Nitrophenyl 4-bromobenzoate, this angle is 64.98 (10)°. nih.gov These variations highlight how substituent changes directly impact molecular shape.

The table below presents crystallographic data for 4-Methylphenyl 4-bromobenzoate, a close structural analogue to the title compound, illustrating these principles.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.0219 (9) |

| b (Å) | 11.3585 (8) |

| c (Å) | 7.5077 (4) |

| β (°) | 99.730 (4) |

| Volume (ų) | 1262.58 (14) |

| Z | 4 |

| Dihedral Angle (rings) | 54.43 (7)° |

| Key Interactions | C—H⋯O, Br⋯Br |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, molecular properties, and reactivity of chemical compounds. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for the study of medium-sized organic molecules like 4-Methoxyphenyl (B3050149) 4-bromobenzoate (B14158574). DFT calculations can elucidate various aspects of molecular behavior, from geometric parameters to spectroscopic signatures.

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. DFT calculations are widely used to determine the optimized molecular geometry by finding the minimum energy conformation on the potential energy surface mdpi.com. For 4-Methoxyphenyl 4-bromobenzoate, the geometry is defined by the bond lengths, bond angles, and dihedral angles of its constituent atoms.

A key conformational feature of this molecule is the dihedral angle between the 4-methoxyphenyl and 4-bromobenzoyl moieties. In a related compound, 4-methylphenyl 4-bromobenzoate, X-ray crystallography revealed a dihedral angle of 54.43(7)° between the benzene (B151609) rings, indicating a significantly twisted conformation nih.gov. It is expected that this compound adopts a similar non-planar structure to minimize steric hindrance between the two aromatic rings. DFT optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely predict these geometric parameters in the gaseous phase or in solution researchgate.netbanglajol.info.

The optimized structure from DFT calculations would provide detailed information on all bond lengths and angles. For instance, the C-C bond lengths within the phenyl rings are expected to be in the range of 1.389 to 1.407 Å, and the C-O ester bond lengths are anticipated to be around 1.208 to 1.411 Å, consistent with standard values for such functional groups researchgate.net.

Table 1: Expected Geometric Parameters for this compound from DFT Calculations

| Parameter | Expected Value Range |

|---|---|

| C-C (aromatic) Bond Length | 1.38 - 1.41 Å |

| C-O (ester) Bond Length | 1.34 - 1.43 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| C-Br Bond Length | ~1.90 Å |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons nih.govscirp.org. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity nih.govscirp.org.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring due to the electron-donating nature of the methoxy (B1213986) group. Conversely, the LUMO is anticipated to be concentrated on the 4-bromobenzoate moiety, influenced by the electron-withdrawing character of the carbonyl group and the bromine atom.

DFT calculations can provide precise energies for these orbitals. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO nih.govscirp.org. For similar aromatic compounds, HOMO-LUMO gaps calculated by DFT are typically in the range of 4 to 5 eV researchgate.netresearchgate.net. Time-Dependent DFT (TD-DFT) can be further employed to study electronic transitions between these orbitals scirp.orgscielo.org.za.

Table 2: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Characteristic |

|---|---|

| HOMO Localization | Primarily on the 4-methoxyphenyl ring |

| LUMO Localization | Primarily on the 4-bromobenzoate ring |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

For this compound, the MEP surface would illustrate the effects of its functional groups on the charge distribution semanticscholar.orgnih.gov.

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the electronegative oxygen atoms of the carbonyl and methoxy groups, as well as the bromine atom. These areas are susceptible to electrophilic attack semanticscholar.org.

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the aromatic rings, indicating sites prone to nucleophilic attack semanticscholar.org.

The MEP surface provides a comprehensive picture of the molecule's electronic landscape, complementing other reactivity descriptors and helping to understand intermolecular interactions nih.govthaiscience.info.

Fukui functions are local reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule for different types of chemical reactions xisdxjxsu.asiaymerdigital.com. By analyzing the change in electron density at a specific atomic site upon the addition or removal of an electron, Fukui functions can pinpoint the regions most susceptible to nucleophilic, electrophilic, or radical attack.

The condensed Fukui functions are calculated for each atom in the molecule and are used to predict the following:

f+: Indicates the site for nucleophilic attack (where an electron is accepted).

f-: Indicates the site for electrophilic attack (where an electron is donated).

f0: Indicates the site for radical attack.

For this compound, Fukui function analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack (high f+ value), while the oxygen atoms and the aromatic rings would be potential sites for electrophilic attack (high f- values) ymerdigital.com. This analysis provides a more quantitative prediction of reactivity compared to the qualitative MEP surface.

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions, such as charge transfer, hyperconjugation, and delocalization of electron density within a molecule. NBO analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

In this compound, NBO analysis would reveal several key intramolecular interactions:

Hyperconjugation: Interactions between the lone pairs of the oxygen and bromine atoms with the antibonding orbitals of adjacent bonds (e.g., n(O) → σ(C-C) or π(C=C)). These interactions contribute to the stability of the molecule.

Intramolecular Charge Transfer (ICT): The analysis can quantify the extent of electron density transfer from the electron-donating 4-methoxyphenyl group to the electron-accepting 4-bromobenzoate group nih.govrsc.org. This is particularly relevant for understanding the molecule's electronic and optical properties.

The stabilization energies associated with these donor-acceptor interactions can be calculated, providing a quantitative measure of their significance.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the isotropic chemical shifts (δ) of 1H and 13C nuclei scielo.org.zaresearchgate.netruc.dk. These theoretical chemical shifts can be correlated with experimental spectra to confirm the molecular structure. Relativistic effects may need to be considered for accurate predictions, especially for atoms near the heavy bromine atom scm.comuit.no.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule in the gas phase scispace.comscirp.org. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. This allows for a detailed assignment of the experimental IR spectrum, identifying the vibrational modes associated with specific functional groups, such as the C=O stretch of the ester or the C-O stretch of the methoxy group scispace.comscirp.org.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules scielo.org.zaresearchgate.netrsc.org. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions, which are typically π → π* or n → π* in nature for aromatic esters scielo.org.zarsc.org.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Expected Value/Region |

|---|---|---|

| 1H NMR | Chemical Shifts (δ) | Aromatic protons: 6.8 - 8.0 ppm; Methoxy protons: ~3.8 ppm |

| 13C NMR | Chemical Shifts (δ) | Aromatic carbons: 114 - 165 ppm; Carbonyl carbon: ~165 ppm; Methoxy carbon: ~55 ppm |

| IR | C=O Stretch | 1710 - 1730 cm-1 |

| C-O-C Stretch | 1250 - 1270 cm-1 (asymmetric), 1020 - 1040 cm-1 (symmetric) |

Force Field Based Molecular Modeling

Force field-based molecular modeling, often referred to as molecular mechanics (MM), is a computational method used to calculate the potential energy of a system of atoms. wikipedia.org It approximates a molecule as a collection of atoms held together by a network of springs, representing chemical bonds. youtube.com The force field itself is a set of mathematical functions and associated parameters that describe the energy contributions from various intramolecular and intermolecular interactions. wikipedia.org

The total potential energy of a molecule is typically calculated as the sum of several terms:

Bonded Interactions: These include energy terms for bond stretching, angle bending, and the rotation around single bonds (torsional or dihedral angles). youtube.comnih.gov In many common force fields, bond stretching and angle bending are modeled using simple harmonic potentials. nih.gov

Non-bonded Interactions: These describe the forces between atoms that are not directly bonded. They are generally composed of van der Waals interactions, which account for short-range repulsion and long-range attraction, and electrostatic interactions, which are calculated based on the partial atomic charges.

The accuracy of a force field is critically dependent on its parameter set. wikipedia.org These parameters are typically derived from a combination of experimental data and high-level quantum mechanics calculations. wikipedia.org Specific force fields have been developed and optimized for particular classes of molecules, such as the BILFF force field for benzoate-based ionic liquids, to ensure accurate reproduction of molecular structures and interactions. mdpi.com Methodologies like CombiFF allow for the automated and iterative refinement of force field parameters for entire families of related compounds, such as esters, by fitting them to experimental data like liquid density and vaporization enthalpy. ethz.ch

Most molecules are not rigid structures and can adopt various three-dimensional arrangements, known as conformations, by rotating around their single bonds. uci.edu A conformational search is a computational procedure designed to identify the different low-energy conformations of a molecule. uci.edu This process typically involves a systematic or random rotation of key bonds, followed by an energy minimization step for each generated structure to locate the nearest local energy minimum on the potential energy surface. uci.edu

Computational studies on other similar molecules, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have shown that different conformers can have distinct energy levels. researchgate.net In that study, one conformer was found to be energetically preferred by approximately 2 kJ mol⁻¹, while another was destabilized by 10-14 kJ mol⁻¹. researchgate.net The relative energies of these conformers determine their population in a given environment according to a Boltzmann distribution. uci.edu The properties of a substance can be influenced by its conformational state, as demonstrated by the different antioxidant activities of the chair and crown conformers of C-tetra(4-methoxyphenyl)calix researchgate.netresorcinarene. nih.gov

A hypothetical conformational search for this compound would identify several low-energy structures, which could be ranked by their relative stability.

| Conformer ID | Key Dihedral Angle (Ring-O-C-Ring) | Relative Energy (kJ/mol) | Boltzmann Population (at 298 K) |

|---|---|---|---|

| 1 | ~55° | 0.00 | 69% |

| 2 | ~ -55° | 0.00 | 29% |

| 3 | ~120° | 5.00 | 1% |

| 4 | ~ -120° | 5.00 | 1% |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a molecule with one of its macroscopic properties. nih.gov These approaches are widely used to predict key physicochemical properties such as boiling point, solubility, and partition coefficients, which are crucial in materials science and drug discovery. nih.gov

A QSPR study typically involves three main steps:

Data Set Selection: A series of structurally related compounds with experimentally measured values for the property of interest is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as electronic (e.g., atomic partial charges, HOMO/LUMO energies), geometric (e.g., molecular surface area, volume), or topological (e.g., connectivity indices). nih.govresearchgate.net

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR), are used to create an equation that links a selection of the most relevant descriptors to the experimental property. researchgate.netresearchgate.net

For aromatic esters, QSPR models have been successfully developed to predict properties like aqueous solubility and acidity constants. researchgate.netresearchgate.net For instance, a study on sulfur-containing aromatic carboxylates identified molecular surface area and charges on the carboxyl group as key descriptors for predicting solubility. researchgate.net Similarly, another study used atomic charges and orbital energies to model the esterification process of cinnamic acid derivatives. nih.gov

A QSPR model for predicting a property of this compound would involve calculating a wide range of molecular descriptors. These descriptors would then be used, along with data from a larger set of related benzoate (B1203000) esters, to build a predictive model.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Steric/Geometric | Molecular Surface Area | The total surface area of the molecule. |

| Steric/Geometric | Molecular Volume | The volume occupied by the molecule. |

| Topological | Wiener Index | A descriptor based on the distances between all pairs of atoms in the molecular graph. |

| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. |

Applications in Materials Science and Advanced Chemical Systems

Role as a Synthetic Precursor in Polymer Chemistry

4-Methoxyphenyl (B3050149) 4-bromobenzoate (B14158574) is a valuable precursor in the field of polymer chemistry. Its bifunctional nature allows for its incorporation into polymer chains, enabling the synthesis of new materials with tailored properties. The presence of the methoxy (B1213986) and bromo groups provides reactive sites for polymerization and further chemical modifications.

The incorporation of 4-Methoxyphenyl 4-bromobenzoate into polymer structures can significantly influence the resulting material's properties. The aromatic rings within its structure contribute to enhanced thermal stability, a crucial characteristic for materials intended for high-temperature applications. Furthermore, the specific arrangement of its atoms can impact the photostability of the polymer, protecting it from degradation upon exposure to light. The ability to modify the core structure of this precursor allows for the fine-tuning of these properties to meet the demands of specific applications. For instance, lignin-derived monomers, which share structural similarities, are being explored for creating thermoplastics and thermoset polymers with a wide range of thermal properties. mdpi.com

Development of Functional Materials

The development of functional materials, which possess specific and useful properties, is a key area of research in materials science. This compound and its derivatives are instrumental in the creation of such materials.

The exploration of the optical and electronic properties of derivatives of this compound is an active area of research. By modifying the substituents on the phenyl rings, scientists can influence the way these molecules interact with light and conduct electricity. This opens up possibilities for their use in applications such as organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The study of photochromic materials, which change their properties in response to light, is a related field where such compounds may find application. nih.gov The integration of photochromic compounds into porous frameworks like metal-organic frameworks (MOFs) is an emerging strategy for developing advanced functional materials. nih.gov

Intermediacy in the Synthesis of Complex Organic Molecules

Beyond polymers, this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure provides a versatile scaffold upon which chemists can build larger and more intricate molecular architectures.

In the field of medicinal chemistry and drug discovery, the ability to rapidly synthesize a large number of diverse compounds is essential. This compound can be used as a chemical building block for the creation of compound libraries. chembridge.com These libraries, containing a wide variety of related but distinct molecules, can then be screened for biological activity, accelerating the discovery of new therapeutic agents. The availability of such building blocks with guaranteed purity is crucial for these high-throughput screening programs. chembridge.com

Academic Investigations into Bioactive Derivatives

The academic community continues to explore the potential of derivatives of this compound in the realm of bioactive compounds.

For instance, a study on 5-(4'-methoxyphenyl)-oxazole (MPO), a compound with a similar methoxyphenyl group, found it to be an inhibitor of the hatch and growth of Caenorhabditis elegans. nih.gov Although nineteen synthesized derivatives of MPO did not show the same effect, this research highlights the importance of the entire molecular structure for its biological activity and underscores the ongoing interest in synthesizing and evaluating such derivatives for their potential biological effects. nih.gov

In Silico Molecular Docking Studies for Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding and predicting the interactions between a ligand, such as this compound, and a target protein or receptor at the atomic level.

The process involves the use of sophisticated algorithms to explore the conformational space of the ligand within the binding site of a target macromolecule. The primary goal is to identify the binding mode with the lowest energy, which corresponds to the most stable and likely interaction. Key parameters evaluated in molecular docking studies include binding energy (typically in kcal/mol), hydrogen bond interactions, hydrophobic interactions, and the root-mean-square deviation (RMSD) between the docked conformation and a known reference ligand, if available.

For a compound like this compound, molecular docking could be employed to screen its potential as an inhibitor for various enzymes or as a ligand for specific receptors. For instance, in a hypothetical study, it could be docked against the active site of an enzyme implicated in a disease pathway. The results would provide insights into its potential biological activity and guide further experimental validation.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Pi-Pi Stacking |

| Tyrosine Kinase | -7.2 | Leu644, Val692, Ala708 | Hydrophobic Interactions |

| Estrogen Receptor Alpha | -9.1 | Arg394, Glu353, His524 | Hydrogen Bonding, Halogen Bonding |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies for this compound are not publicly documented.

Structure-Activity Relationship (SAR) Exploration for Molecular Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science. They involve systematically altering the chemical structure of a compound and evaluating the effect of these modifications on its biological activity or material properties. The insights gained from SAR studies are crucial for optimizing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties, or to fine-tune the characteristics of a material.

For this compound, an SAR exploration would involve synthesizing a series of analogues with modifications at various positions of the molecule. For example, the methoxy group (-OCH₃) on the phenyl ring could be replaced with other substituents (e.g., -OH, -CH₃, -Cl) to probe the effect of electronic and steric changes on activity. Similarly, the bromo substituent (-Br) on the benzoate (B1203000) ring could be moved to different positions (ortho, meta) or replaced with other halogens (-F, -Cl, -I) or other functional groups to understand the importance of this feature for the compound's function.

Each new derivative would be tested for its activity, and the results would be compiled to build a comprehensive SAR model. This model would highlight the key structural features required for the desired activity and guide the design of new, more potent, or functional molecules.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations

Future research will likely focus on leveraging the reactive sites of 4-Methoxyphenyl (B3050149) 4-bromobenzoate (B14158574) for novel catalytic transformations. The carbon-bromine bond is a prime target for a variety of cross-coupling reactions. Advanced catalytic systems, such as dual nickel-photoredox catalysis, could enable previously inaccessible transformations. tdx.cat For instance, methods developed for the cross-electrophile coupling of related compounds like methyl 4-bromobenzoate could be adapted. acs.org

The development of metal-free catalytic systems represents another promising frontier. Research into the reaction of triphenylphosphine (B44618) with aryl bromides in refluxing phenol (B47542), which tolerates various functional groups, could provide a sustainable alternative to traditional metal-catalyzed phosphonium (B103445) salt formation. acs.org Furthermore, palladium-catalyzed reactions, a cornerstone of modern organic synthesis, continue to evolve. core.ac.ukacs.org Future work could adapt methodologies like the Suzuki-Miyaura cross-coupling, which has been successfully used to couple 4-bromobenzoic acid with 4-methoxyphenyl boronic acid in green solvents like water, for derivatization of the intact ester. rsc.orgresearchgate.net The exploration of C-H functionalization on the electron-rich methoxyphenyl ring also presents an opportunity for late-stage modification of the molecule, creating diverse analogs.

Table 1: Potential Catalytic Reactions for Derivatization

| Reaction Type | Catalytic System | Target Site | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium/Ligand | C-Br Bond | Biaryl Esters |

| Buchwald-Hartwig Amination | Palladium/Ligand | C-Br Bond | N-Aryl Esters |

| Sonogashira Coupling | Palladium/Copper | C-Br Bond | Alkynylaryl Esters |

| Photoredox/Nickel Dual Catalysis | Ir or Ru photocatalyst/Ni catalyst | C-Br Bond | Alkylated/Acylated Esters |

| C-H Arylation | Palladium or Rhodium | Methoxyphenyl Ring | Poly-aromatic Esters |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) stands to dramatically accelerate the exploration of 4-Methoxyphenyl 4-bromobenzoate and its derivatives. Automated platforms can rapidly screen a wide array of catalysts, ligands, and reaction conditions to optimize synthetic protocols. Techniques such as automated flash column chromatography are already being used to purify related esters, demonstrating the feasibility of incorporating automation into the workflow. rsc.orgresearchgate.net

Continuous flow chemistry offers significant advantages for both optimization and scale-up. acs.org As demonstrated with photochemical cross-coupling reactions, transitioning from batch to flow can slash reaction times from hours to minutes and improve process control. acs.org Electrochemical flow reactors have also been shown to be effective for scaling up transformations involving related radical intermediates. cardiff.ac.uk Future research could develop a fully automated flow synthesis of this compound and its analogs, enabling the rapid generation of a library of compounds for screening in materials science or medicinal chemistry applications. This approach, combined with HTE, would allow for the efficient discovery of new structures with desired properties.

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound, advanced in situ spectroscopic techniques are indispensable. Real-time monitoring provides crucial data on reaction kinetics, the formation of transient intermediates, and catalyst behavior. spectroscopyonline.com

Techniques such as Fourier-transform infrared (FT-IR) spectroscopy can track the consumption of reactants and the formation of products by monitoring characteristic vibrational bands. rsc.org For more complex reaction networks, where intermediates may be short-lived, methods like UV-visible spectroscopy can be employed to observe the evolution of colored species or catalytic complexes. spectroscopyonline.commountainscholar.org Implementing these in situ analytical tools would allow researchers to move beyond simple endpoint analysis and develop a comprehensive, dynamic picture of the chemical processes. This knowledge is critical for rational process optimization, identifying reaction bottlenecks, and uncovering novel mechanistic pathways. spectroscopyonline.com

Multiscale Computational Modeling of Intermolecular Phenomena

Computational chemistry provides powerful tools to predict and understand the behavior of this compound at a molecular level. Multiscale modeling can elucidate the complex interplay of intermolecular forces that govern its solid-state structure and properties. Methods such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to qualitatively and quantitatively map intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. researchgate.netresearchgate.net

For example, computational studies on related systems have been used to calculate the binding energies of hydrogen-bonded motifs and to understand the structural basis for enantioselectivity in catalytic reactions. researchgate.netharvard.edu Density Functional Theory (DFT) calculations can predict the most stable conformers and shed light on intramolecular interactions, such as the interplay between different aromatic groups within a molecule. nih.gov By applying these computational techniques to this compound, researchers can predict its crystal packing, understand its interactions with other molecules or biological targets, and rationally design derivatives with specific solid-state properties or binding affinities. nih.gov

Design of Next-Generation Supramolecular Assemblies

With its combination of hydrogen bond acceptors (carbonyl and methoxy (B1213986) oxygens), a halogen bond donor (bromine), and aromatic rings capable of π-stacking, this compound is an excellent candidate as a tecton, or building block, for supramolecular chemistry. Studies on closely related co-crystals, such as those involving 4-(4-methoxyphenyl)piperazin-1-ium and 4-bromobenzoate, have shown how non-covalent interactions like N-H···O and O-H···O hydrogen bonds can direct the assembly of molecules into well-defined one-, two-, and three-dimensional structures. researchgate.netnih.gov

Future research could focus on exploiting these interactions, particularly the underutilized halogen bond, to construct novel supramolecular assemblies. By co-crystallizing this compound with complementary molecules (e.g., hydrogen bond donors or halogen bond acceptors), it may be possible to create new materials with tailored architectures and functions. For instance, creating ordered crystalline arrays through C-H···π interactions, similar to those found in tetrakis(4-methoxyphenyl)methane, could lead to materials with interesting photophysical properties like room-temperature phosphorescence. researchgate.net

Table 2: Intermolecular Interactions for Supramolecular Design

| Interaction Type | Donor Site on Compound | Acceptor Site on Compound | Potential Structural Motif |

|---|---|---|---|

| Halogen Bonding | C-Br | Carbonyl Oxygen, Methoxy Oxygen | Linear chains, 2D sheets |

| Hydrogen Bonding (C-H···O) | Aromatic C-H | Carbonyl Oxygen, Methoxy Oxygen | Chains, networks |

| π-π Stacking | Bromophenyl Ring, Methoxyphenyl Ring | N/A | Dimers, columnar stacks |

Sustainable Synthetic Approaches for Chemical Compound Production

Developing environmentally benign and efficient methods for the synthesis of this compound is a key area for future research. A major goal is to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents. One promising strategy is the use of water as a reaction solvent, which has been successfully demonstrated for the Suzuki coupling of 4-bromobenzoic acid at room temperature. rsc.org

One-pot procedures, such as the direct esterification of 4-bromobenzoic acid and 4-methoxyphenol (B1676288), streamline synthesis by eliminating the need to isolate and purify intermediates, thereby saving time, resources, and reducing solvent waste. rsc.org The development of metal-free catalytic reactions is another important avenue, as it circumvents the environmental and economic issues associated with residual heavy metals. acs.org Combining these principles—such as by designing a one-pot, metal-free synthesis in an aqueous medium or utilizing highly efficient flow chemistry processes—will be crucial for the future sustainable production of this and related chemical compounds. unipr.it

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.